5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Overview
Description
“5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H7BrFN3 and a molecular weight of 268.09 g/mol . It is used for research purposes and has potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Scientific Research Applications
Synthesis and Electronic Properties
The synthesis of pyrazine analogs, including derivatives involving 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine, has been extensively explored. A notable study detailed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. This research highlighted the electronic and nonlinear optical properties of these compounds through density functional theory (DFT) calculations, considering parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, and hyperpolarizability. The findings suggest potential applications in materials science due to their electronic properties and nonlinear optical (NLO) behavior (Ahmad et al., 2021).
Molecular Structure and Spectral Analysis
Another study synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and examined its molecular structure, spectral analysis, and nonlinear optical studies using a combined experimental and DFT approach. This research provided insights into the stability of the molecular structure and its nonlinear optical properties, indicating its potential in the development of new materials with specific optical functionalities (Tamer et al., 2016).
Antimicrobial Studies
In the realm of pharmaceuticals and biologically active compounds, derivatives of this compound have been synthesized and evaluated for antimicrobial activity. One study described the microwave synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. These compounds exhibited significant biological activity, highlighting the versatility of this compound derivatives in developing new antimicrobial agents (Raval et al., 2012).
Molecular Docking Studies
The utility of this compound derivatives extends into molecular docking studies, which are crucial for drug discovery. For instance, synthesis, molecular structure, Hirshfeld surface, spectral investigations, and molecular docking studies of specific pyrazoline derivatives were conducted. These studies not only elucidated the structural properties but also assessed the antiviral potential of these compounds, demonstrating their applicability in identifying novel therapeutic agents (Sathish et al., 2018).
Properties
IUPAC Name |
5-bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-8-5-14-10(13)9(15-8)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQMJLIYCGHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CN=C2N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855822 | |
Record name | 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625848-12-6 | |
Record name | 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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